molecular formula C7H7ClFNO3 B2429971 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride CAS No. 2375271-10-4

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

Cat. No.: B2429971
CAS No.: 2375271-10-4
M. Wt: 207.59
InChI Key: VCDWFMYQUOKAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H6FNO3·HCl. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoro-3-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using crystallization or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of 3-hydroxybenzoic acid derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder in hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5-Amino-2-fluoro-3-oxobenzoic acid.

    Reduction: 3-Hydroxybenzoic acid derivatives.

    Substitution: Amides or alkylamines.

Scientific Research Applications

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-fluorobenzoic acid
  • 2-Fluoro-3-hydroxybenzoic acid
  • 5-Amino-3-hydroxybenzoic acid

Uniqueness

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.

Properties

IUPAC Name

5-amino-2-fluoro-3-hydroxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3.ClH/c8-6-4(7(11)12)1-3(9)2-5(6)10;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWFMYQUOKAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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